![molecular formula C13H16BrNO B1282740 4-[(6-Bromohexyl)oxy]benzonitrile CAS No. 91944-99-9](/img/structure/B1282740.png)

4-[(6-Bromohexyl)oxy]benzonitrile

Vue d'ensemble

Description

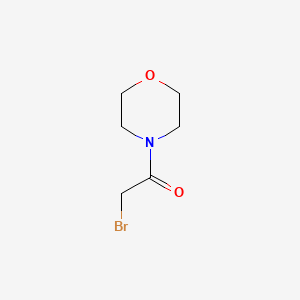

“4-[(6-Bromohexyl)oxy]benzonitrile” is a chemical compound with the molecular formula C13H16BrNO . It contains a total of 32 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 nitrile .

Molecular Structure Analysis

The molecular structure of “4-[(6-Bromohexyl)oxy]benzonitrile” includes a bromohexyl group attached to a benzonitrile group via an ether linkage . The molecule has an average mass of 386.286 Da and a monoisotopic mass of 385.078979 Da .Physical And Chemical Properties Analysis

“4-[(6-Bromohexyl)oxy]benzonitrile” has a density of 1.3±0.1 g/cm3, a boiling point of 532.9±40.0 °C at 760 mmHg, and a flash point of 276.1±27.3 °C . It has 4 H bond acceptors, 0 H bond donors, and 10 freely rotating bonds . Its ACD/LogP is 6.10, indicating that it is relatively hydrophobic .Applications De Recherche Scientifique

Environmental Impact and Degradation

4-[(6-Bromohexyl)oxy]benzonitrile, similar to other benzonitriles like dichlobenil, bromoxynil, and ioxynil, is often used as a herbicide. Studies on these compounds have revealed that they can lead to environmental concerns due to their persistence. For instance, the dichlobenil metabolite 2,6-dichlorobenzamide has been frequently detected as a groundwater contaminant, highlighting the need for detailed research on the environmental fate of these herbicides (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Radiation-Induced Hydroxylation

Research dating back to 1977 explored the radiation-induced hydroxylation of benzonitrile, including the impacts of various metal ions on this process. This study provides insights into the chemical behavior of benzonitriles under specific conditions, which may be relevant for understanding the properties and reactivity of 4-[(6-Bromohexyl)oxy]benzonitrile under similar circumstances (Eberhardt, 1977).

Applications in Battery Technology

In the realm of battery technology, derivatives of benzonitrile, such as 4-(Trifluoromethyl)-benzonitrile, have shown potential as electrolyte additives for high voltage lithium-ion batteries. This suggests that compounds like 4-[(6-Bromohexyl)oxy]benzonitrile could be explored for similar applications to enhance battery performance and stability (Huang et al., 2014).

Medical Research: Dermatological Applications

In medical research, specific benzonitrile compounds have been studied for their potential in treating dermatological conditions. For example, a compound structurally related to 4-[(6-Bromohexyl)oxy]benzonitrile was investigated for its efficacy in controlling sebum and treating androgenetic alopecia, highlighting the potential medical applications of benzonitrile derivatives in dermatology (Li et al., 2008).

Liquid Crystalline Properties

The liquid crystalline properties of benzonitrile derivatives have been extensively studied. A series of benzonitrile compounds demonstrated unique liquid crystalline behavior, indicating potential applications in advanced materials science. These properties could be relevant for 4-[(6-Bromohexyl)oxy]benzonitrile in the development of new materials with specific optical or electronic characteristics (Ahipa et al., 2014).

Propriétés

IUPAC Name |

4-(6-bromohexoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c14-9-3-1-2-4-10-16-13-7-5-12(11-15)6-8-13/h5-8H,1-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQMXJYXSDXBPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90541215 | |

| Record name | 4-[(6-Bromohexyl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(6-Bromohexyl)oxy]benzonitrile | |

CAS RN |

91944-99-9 | |

| Record name | 4-[(6-Bromohexyl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1282661.png)

![Biotin-[2-(2-pyridyldithio)ethylamide]](/img/structure/B1282680.png)